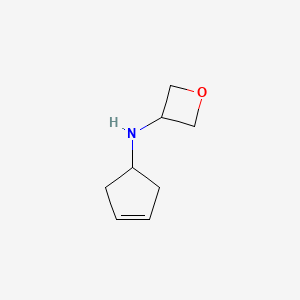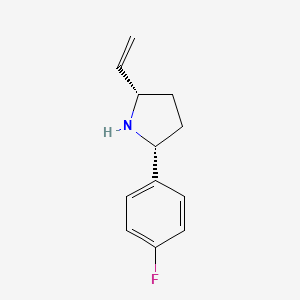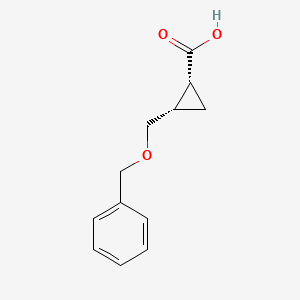
Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. This compound features a benzyloxy group and a carboxylic acid functional group, making it potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple reacts with a diazo compound.
Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol and a suitable protecting group strategy.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyloxyacetic acid, while reduction could yield benzyloxyethanol.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid could have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid would depend on its specific application. Generally, the compound’s effects would be mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain could play a role in its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the benzyloxy group, making it less versatile in certain reactions.
Benzyloxyacetic acid: Lacks the cyclopropane ring, which may affect its reactivity and applications.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(1R,2S)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 |
InChI-Schlüssel |
FYOFPRGAVPMDRY-GHMZBOCLSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1C(=O)O)COCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


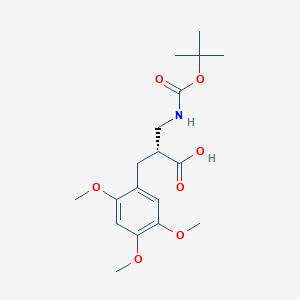

![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
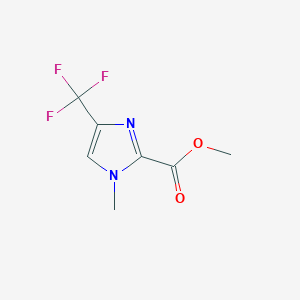
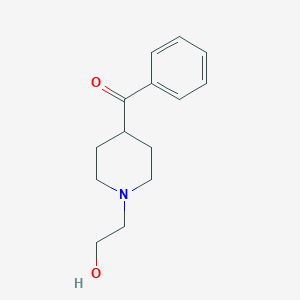
![(7-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B12949147.png)
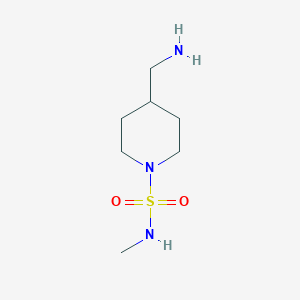
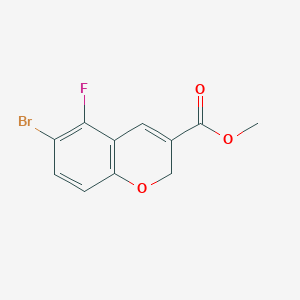
![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)
